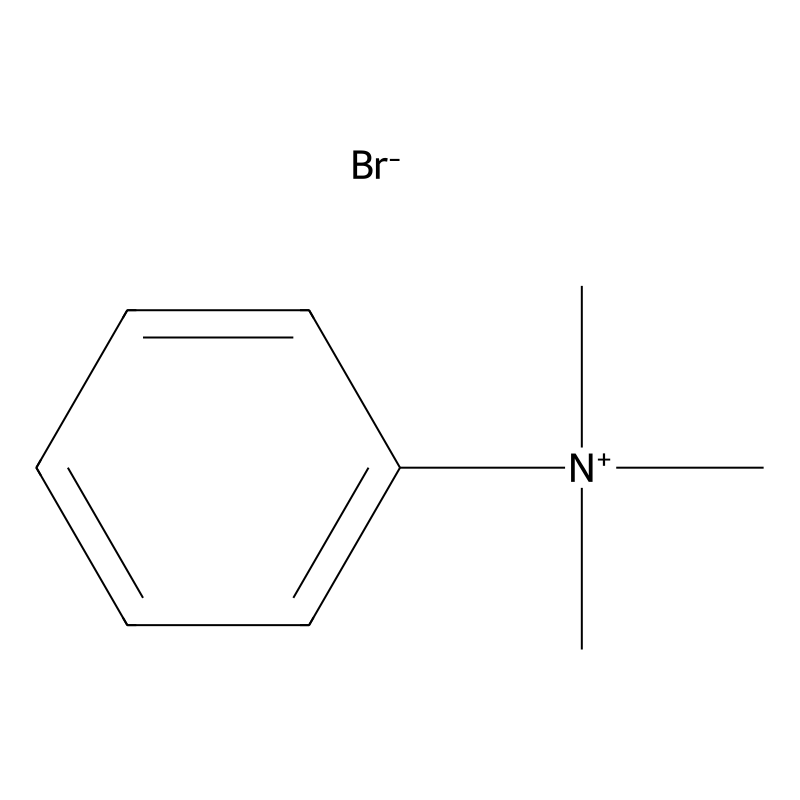

Trimethylphenylammonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phase Transfer Catalyst:

- Trimethylphenylammonium bromide acts as a phase transfer catalyst, facilitating reactions between immiscible liquids. For example, it can help transfer an organic reactant dissolved in an organic solvent to an aqueous solution where an inorganic reactant resides. This enables reactions that wouldn't be possible otherwise due to the immiscibility of the phases. [Source: American Chemical Society ]

Organic Synthesis:

- This compound serves as a reagent in various organic synthesis reactions. Its positively charged nature allows it to interact with negatively charged species, influencing reaction mechanisms and promoting the formation of desired products. [Source: Sigma-Aldrich ]

Other Research Applications:

- Trimethylphenylammonium bromide finds use in other research areas, including:

Important Note:

- It's crucial to remember that Trimethylphenylammonium bromide is for research purposes only and should not be used for any other applications without proper training and safety protocols.

Trimethylphenylammonium bromide is a quaternary ammonium salt with the molecular formula CHBrN. It consists of a phenyl group attached to a nitrogen atom that is further bonded to three methyl groups and a bromide ion. This compound is recognized for its role as a phase transfer catalyst and surfactant in various

The mechanism of action of TMAPBr depends on the specific application. Here are two examples:

- Proteomics research: TMAPBr can interact with proteins due to its positive charge. This allows it to be used in protein extraction protocols and mass spectrometry analysis []. The exact mechanism may involve disrupting protein-protein interactions or altering protein conformation.

- Ferroelectric materials: Recent research suggests TMAPBr exhibits ferroelectric properties at low temperatures []. Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by an applied electric field. The mechanism behind TMAPBr's ferroelectricity is still under investigation.

Several methods exist for synthesizing trimethylphenylammonium bromide:

- Methylation of Phenylamine: Phenylamine can be reacted with methyl iodide in the presence of a base to produce trimethylphenylammonium iodide, which is then converted to the bromide salt by treatment with sodium bromide.

- Direct Quaternization: Phenol can react with trimethylamine and a bromine source under controlled conditions to yield trimethylphenylammonium bromide directly.

- Phase Transfer Catalysis: This method utilizes the compound’s own properties to facilitate its synthesis from simpler reactants by promoting their interaction across different phases .

Trimethylphenylammonium bromide finds applications in various fields:

- Catalysis: It serves as a phase transfer catalyst in organic synthesis.

- Surfactants: Used in formulations for detergents and emulsifiers due to its surfactant properties.

- Biological Research: Employed in microbiological studies for its antimicrobial activity.

- Chemical Analysis: Utilized as a reagent in analytical chemistry for detecting certain ions .

Studies on the interactions of trimethylphenylammonium bromide with biological systems reveal its potential effects on cell membranes. Its cationic nature allows it to interact with negatively charged components of microbial membranes, leading to cell lysis. Additionally, research has shown that it can influence the behavior of other compounds in mixed systems, affecting their solubility and reactivity .

Several compounds share structural or functional similarities with trimethylphenylammonium bromide:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Benzyltrimethylammonium chloride | Quaternary ammonium salt | More hydrophobic due to the benzyl group |

| Tetrabutylammonium bromide | Quaternary ammonium salt | Larger alkyl groups provide different solubility |

| Cetyltrimethylammonium bromide | Quaternary ammonium salt | Known for its use as a surfactant in cosmetics |

Trimethylphenylammonium bromide is unique due to its balance between hydrophilicity and hydrophobicity, making it particularly effective in phase transfer catalysis compared to other similar compounds .

Menshutkin Reaction as Primary Synthetic Route

The Menshutkin reaction represents the predominant synthetic pathway for the preparation of trimethylphenylammonium bromide, involving the nucleophilic substitution reaction between trimethylamine and bromobenzene [9]. This quaternization process converts the tertiary amine into a quaternary ammonium salt through a bimolecular nucleophilic substitution mechanism [8]. The reaction proceeds through the formation of a carbon-nitrogen bond while simultaneously breaking the carbon-halogen bond in the aromatic substrate [9].

Direct synthesis of trimethylphenylammonium bromide has been achieved through heating solutions of trimethylamine and bromobenzene at seventy-eight degrees Celsius for forty-five minutes, yielding eighty-three point zero three percent of the desired quaternary ammonium compound [5]. The reaction efficiency demonstrates the viability of this approach for both laboratory and industrial applications [5] [8].

Reaction Mechanism and Transition States

The Menshutkin reaction mechanism proceeds through a concerted substitution pathway where the breaking of the carbon-halide bond and formation of the nitrogen-carbon bond occur simultaneously during the transition state [8]. Density functional theory calculations using the hybrid functional have revealed that the reaction exhibits characteristic substitution geometry with progressive lengthening of carbon-halide bonds and shortening of carbon-nitrogen bonds in the transition state [25].

The transition state structure demonstrates significant charge separation, with the nitrogen atom bearing increased positive charge while the departing bromide ion develops negative character [15]. Through-space and through-bond orbital interaction analysis has shown that substituents can lower activation energies by strengthening orbital interactions during the substitution process [15]. The mechanism involves the formation of a pentacoordinate transition state where both the nucleophile and leaving group are partially bonded to the carbon center [25].

Computational studies have identified two possible transition state geometries: a five-membered ring transition state and a classical substitution transition state [6]. The pathway selection depends on the specific substituents and reaction conditions, with steric hindrance and electronic factors serving as key determinants [6]. Hydrogen bonding and steric considerations have been identified as crucial factors guiding the reaction pathway in commercially important Menshutkin transformations [6].

Stereochemical Considerations

Stereochemical aspects of the Menshutkin reaction for trimethylphenylammonium bromide synthesis involve the approach trajectory of the nucleophile to the electrophilic carbon center [15]. The reaction follows inversion of configuration principles typical of substitution mechanisms, although the aromatic nature of the substrate limits stereochemical complexity [15]. Stereoelectronic effects play a significant role in stabilizing the transition state through favorable orbital interactions [15].

The quaternary ammonium center formed in trimethylphenylammonium bromide lacks stereochemical complexity due to the tetrahedral arrangement around nitrogen [29]. However, the synthetic approach to reach this center can involve stereoselective considerations when chiral precursors or catalysts are employed [46]. The effective positive potential of the ammonium ion influences both the reaction rate and the final molecular configuration [46].

Substitution reactions leading to quaternary ammonium formation demonstrate substrate-dependent stereochemical outcomes [15]. The phenyl group orientation relative to the approaching nucleophile affects the transition state energy and subsequent reaction rate [15]. Electronic distribution around the aromatic ring influences the stereochemical course through resonance stabilization effects [15].

Kinetic Studies and Rate Determining Steps

Kinetic investigations of the Menshutkin reaction reveal strong solvent dependence, with polar solvents significantly enhancing reaction rates [25] [31]. In dimethyl sulfoxide, the reaction achieves a rate constant of 1.45 × 10⁻⁴ per minute, while acetone provides a rate constant of 1.97 × 10⁻⁵ per minute [52]. The dramatic difference in reaction rates demonstrates the critical role of solvent polarity in stabilizing the charged transition state [31].

Table 1: Menshutkin Reaction Kinetic Parameters for Quaternary Ammonium Synthesis

| Solvent | Dielectric Constant | Rate Constant (min⁻¹) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| DMSO | 46.7 | 1.45 × 10⁻⁴ | Not reported | [52] |

| Acetone | 20.7 | 1.97 × 10⁻⁵ | Not reported | [52] |

| TCB | 2.6 | Not reported | Not reported | [52] |

| Hexane | 1.9 | Not reported | Not reported | [31] |

| Water | 78.5 | Not reported | Not reported | [31] |

The rate-determining step involves the formation of the transition state where maximum charge separation occurs [25]. Solvent molecules organize around the developing charges to stabilize the high-energy intermediate [25]. The reaction field generated by polar solvents significantly stabilizes both the transition state and the product ion pair [31].

Temperature dependence studies indicate that increased thermal energy accelerates the reaction by providing sufficient activation energy to overcome the transition state barrier [25]. However, excessive temperatures can lead to competing side reactions that reduce overall yield [25]. The activation energy for quaternary ammonium formation typically ranges from forty to seventy kilojoules per mole, depending on the specific substrate and solvent system [25].

Alternative Synthetic Approaches

From Xylidine Precursors

The synthesis of trimethylphenylammonium bromide from xylidine precursors represents an important alternative methodology that proceeds through sequential methylation reactions [2]. This approach utilizes xylidine as the starting aromatic amine, which undergoes controlled methylation to generate the tertiary amine intermediate before final quaternization [2]. The process typically employs dimethyl sulfate as the methylating agent in toluene solvent systems [2].

The xylidine-based synthesis involves heating the starting material with dimethyl sulfate at temperatures ranging from eighty to one hundred degrees Celsius for reaction periods of one and one-half to two hours [2]. This methodology achieves yields between eighty and ninety-five percent, demonstrating excellent efficiency for industrial applications [2]. The reaction proceeds through formation of an ammonium methylsulfate intermediate that subsequently reacts with additional methylating agent [2].

Process optimization for xylidine-derived synthesis requires careful control of reaction temperature and methylating agent addition rate [2]. The exothermic nature of the methylation reaction necessitates gradual addition of dimethyl sulfate to prevent temperature excursions that could lead to side product formation [2]. The reaction medium composition significantly influences both reaction rate and product selectivity [2].

Utilizing Dimethyl Sulfate Methylation Pathways

Dimethyl sulfate methylation represents a versatile synthetic pathway for quaternary ammonium formation through selective alkylation of tertiary amines [20] [24]. This methodology offers precise control over the methylation process and can be conducted under solvent-free conditions to enhance reaction efficiency [24]. The process involves direct reaction between tertiary amine precursors and dimethyl sulfate at elevated temperatures [20].

High-temperature solvent-free quaternization using dimethyl sulfate has been successfully demonstrated for various tertiary amine substrates [24]. The reaction typically proceeds at temperatures between fifty and one hundred fifty degrees Celsius, with the molten tertiary amine serving as both reactant and reaction medium [24]. This approach eliminates solvent-related complications while providing excellent atom economy [24].

The dimethyl sulfate pathway offers advantages in terms of reaction control and product purity [20]. The methylating agent provides clean methylation without formation of complex byproduct mixtures [20]. Process development for this route requires careful attention to reaction stoichiometry and temperature control to optimize yield and minimize side reactions [20].

Solvent-Dependent Synthetic Routes

Solvent selection plays a crucial role in determining reaction efficiency and product selectivity for trimethylphenylammonium bromide synthesis [31]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile provide optimal reaction environments by stabilizing the charged transition states without competing nucleophilic interactions [31]. The dielectric constant of the reaction medium directly correlates with reaction rate enhancement [31].

Chloroform-based synthesis represents a specialized solvent-dependent route that takes advantage of the relatively low dielectric constant while providing sufficient solvation for the reaction components [8]. This solvent choice minimizes unwanted acid-base interactions that could occur with carboxylic acid or methoxy-silane functional groups in complex substrates [8]. The reaction in chloroform can lead to direct precipitation of quaternary ammonium products, simplifying purification procedures [8].

Table 2: Synthesis Conditions and Yields for Trimethylphenylammonium Bromide

| Synthesis Method | Temperature (°C) | Reaction Time | Yield (%) | Solvent | Reference |

|---|---|---|---|---|---|

| Direct Menshutkin | 78 | 45 minutes | 83.03 | None specified | [5] |

| Xylidine Route | 80-100 | 1.5-2 hours | 80-95 | Toluene | [2] |

| Dimethyl Sulfate Route | 50-150 | 1-2 hours | 70-90 | Ester medium | [20] [24] |

| Microwave Synthesis | Microwave heating | 5 minutes | 81-98 | Solvent-free | [53] |

Microwave-assisted synthesis in minimal or absent solvent represents an emerging solvent-dependent approach that dramatically reduces reaction times while maintaining high yields [53]. This methodology achieves comparable yields to conventional methods with reaction times reduced from hours to minutes [53]. The microwave heating provides rapid and uniform energy distribution that accelerates the quaternization process [53].

Scale-Up and Industrial Synthesis Methodologies

Reaction Engineering Considerations

Industrial scale-up of trimethylphenylammonium bromide synthesis requires comprehensive evaluation of heat transfer, mass transfer, and mixing characteristics [37]. The exothermic nature of the Menshutkin reaction generates significant heat that must be efficiently removed to maintain optimal reaction temperature and prevent thermal degradation [37]. Reactor design must accommodate the heat generation profile while providing adequate mixing for homogeneous reaction conditions [37].

Continuous flow synthesis technology represents a significant advancement in reaction engineering for quaternary ammonium compound production [38]. Flow reactors provide superior temperature control, enhanced mixing efficiency, and improved safety compared to traditional batch processes [38]. The continuous nature of flow synthesis enables real-time monitoring and adjustment of reaction parameters to optimize product quality [38].

Table 3: Scale-Up Parameters for Industrial Synthesis

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Considerations |

|---|---|---|---|---|

| Reactor Volume | 250 mL beaker | 5-50 L reactor | 500-5000 L reactor | Heat generation |

| Temperature Control | 78°C ± 2°C | 80-100°C controlled | Temperature control system | Precise control needed |

| Heat Removal | Natural cooling | Cooling jacket | Heat exchanger | Exothermic reaction |

| Mixing | Magnetic stirrer | Mechanical agitator | High-efficiency mixer | Mass transfer limited |

| Yield Optimization | 83% | 80-85% | 70-80% | Impurity formation |

Mass transfer limitations become increasingly important at larger scales where mixing intensity may be insufficient to maintain homogeneous conditions [37]. The reaction rate can become mass transfer limited if reactant distribution is inadequate, leading to localized concentration gradients and reduced overall efficiency [37]. Industrial reactor design must incorporate high-efficiency mixing systems to overcome these limitations [37].

Process Optimization Strategies

Process optimization for industrial trimethylphenylammonium bromide synthesis focuses on maximizing yield while minimizing production costs and environmental impact [37]. Key optimization parameters include reaction temperature, reactant stoichiometry, catalyst selection, and residence time distribution [37]. Statistical experimental design methods enable systematic evaluation of multiple variables to identify optimal operating conditions [35].

Continuous production systems offer significant advantages for process optimization through enhanced process control and reduced batch-to-batch variability [38]. Real-time monitoring capabilities enable immediate response to process deviations, maintaining consistent product quality [38]. The continuous nature also facilitates integration with downstream purification processes [38].

Table 4: Comparison of Alternative Synthetic Routes

| Route | Starting Material | Advantages | Disadvantages | Industrial Viability | Reference |

|---|---|---|---|---|---|

| Menshutkin Primary | Trimethylamine + Bromobenzene | Direct synthesis | Solvent limitations | High | [5] [9] |

| Xylidine Methylation | Xylidine + DMS | High yield | Multiple steps | Medium | [2] |

| Dimethyl Sulfate Route | Tertiary amine + DMS | Controlled methylation | Safety concerns | High | [20] [24] |

| Continuous Flow | Flow system | Continuous production | Capital investment | Very High | [38] |

Quality by design principles guide the development of robust manufacturing processes that consistently produce high-quality trimethylphenylammonium bromide [22]. This approach involves comprehensive understanding of the relationship between process parameters and product attributes [22]. Design space development utilizes mechanistic models to predict the effects of operating parameter variations on product quality [22].

Environmental considerations drive the selection of greener synthetic methodologies that minimize waste generation and energy consumption [37]. Solvent-free or minimal solvent processes reduce environmental impact while potentially improving process economics [24]. Recovery and recycling of reaction solvents and catalysts further enhance the sustainability of industrial processes [37].

Table 5: Spectroscopic Characterization of Trimethylphenylammonium Bromide

| Technique | Frequency/Wavelength | Assignment | Intensity | Reference |

|---|---|---|---|---|

| FT-IR | 3480 cm⁻¹ | O-H stretching | Broad | [5] |

| FT-IR | 1643 cm⁻¹ | C=O amide I band | Strong | [5] |

| FT-IR | 1548 cm⁻¹ | C-N amide II band | Medium | [5] |

| FT-IR | 1042 cm⁻¹ | Alkyl amine | Strong | [5] |

| FT-IR | 517 cm⁻¹ | C-N stretching | Medium | [5] |

| UV-Vis | 317-366 nm | Concentration dependent | Variable | [5] |

| UV-Vis | 300-400 nm | Absorption range | Variable | [5] |

Electronic flux analysis provides fundamental insights into the electron redistribution patterns during quaternization reactions of trimethylphenylammonium bromide. Quantum mechanical calculations reveal that the formation of quaternary ammonium salts involves significant electronic reorganization around the nitrogen center, with pronounced effects on the molecular orbital structure and charge distribution [1] [2].

Density functional theory calculations using B3LYP/6-31G(d) basis sets have demonstrated that quaternary ammonium cations exhibit remarkable electrochemical stability, with energy differences between conformational states ranging from 0.6 to 4.0 kcal/mol [1] [2]. The electronic structure analysis indicates that the lowest unoccupied molecular orbital energy levels serve as reliable predictors of electrochemical stability, with a linear correlation observed between cathodic limits and molecular orbital energies [3] [4].

The electronic flux during quaternization involves the formation of a highly polarized transition state where electron density is redistributed from the nitrogen lone pair to accommodate the incoming electrophile. Computational studies employing Moller-Plesset second-order perturbation theory reveal that cation-π interactions contribute significantly to the binding mechanism, with interaction energies ranging from 3.6 to 4.0 kcal/mol [5]. These interactions are particularly important in trimethylphenylammonium systems where the aromatic phenyl ring provides π-electron density for stabilization.

Hartree-Fock calculations with 6-31G(d) basis sets have identified conformational energy barriers of approximately 9.5 kcal/mol for the interconversion between different conformational states [1] [2]. The torsion barriers for two-step interconversion processes demonstrate that carbon chain conformations at the quaternary ammonium center are highly sensitive to the microenvironment, with D2d and S4 conformations being the most stable arrangements.

| Theoretical Method | Basis Set | Property Calculated | Energy Range (kcal/mol) | Application |

|---|---|---|---|---|

| Density Functional Theory (DFT) | 6-31G, 6-31G* | Electronic structure, LUMO energy | 0.6-4.0 | Electrochemical stability prediction |

| Hartree-Fock (HF) | 6-31G(d) | Conformational energy differences | 9.5 | Conformational analysis |

| Moller-Plesset 2nd Order (MP2) | 6-31G, 6-31G* | Cation-π interactions | 3.6-4.0 | Binding mechanism studies |

| B3LYP/6-31G(d) | 6-31G(d) | Vibrational frequencies | N/A | Spectroscopic validation |

| B3LYP/6-31G(d,p) | 6-31G(d,p) | NMR chemical shifts | N/A | Structure confirmation |

| B3LYP/6-31G** | 6-31G** | Interaction energies | N/A | Interaction mechanism |

| GIAO/B3LYP/6-31G(d,p) | 6-31G(d,p) | Screening constants | N/A | NMR prediction |

Computational Studies of Reaction Pathways

Quantum Mechanical Analysis

Quantum mechanical investigations of trimethylphenylammonium bromide formation reveal that the reaction proceeds through a classic SN2 mechanism with significant charge separation in the transition state [6] [7]. The quaternization process involves the nucleophilic attack of the tertiary amine nitrogen on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium salt through a concerted mechanism.

Ab initio calculations demonstrate that the reaction pathway involves several critical steps. Initially, the tertiary amine approaches the alkyl halide with the nitrogen lone pair oriented toward the electrophilic carbon. The transition state is characterized by partial bond formation between nitrogen and carbon, concurrent with partial bond cleavage between carbon and the halide leaving group [8] [9]. Electronic structure calculations reveal that this transition state exhibits substantial charge separation, with the developing positive charge localized on the nitrogen center and negative charge accumulating on the departing halide.

The activation energy for quaternization reactions varies significantly depending on the nature of the alkyl halide and reaction conditions. Computational studies indicate activation energies ranging from 52.6 to 68.8 kJ/mol for different alkyl halides, with benzyl halides showing lower activation barriers due to resonance stabilization of the transition state [8] [9]. The reaction exhibits second-order kinetics overall, being first-order in both the tertiary amine and alkyl halide concentrations.

Quantum mechanical analysis of the reaction coordinate reveals that the process involves significant reorganization of the electronic structure. The highest occupied molecular orbital of the tertiary amine donates electron density to the lowest unoccupied molecular orbital of the alkyl halide, facilitating the bond formation process [1] [2]. This orbital interaction is enhanced by the presence of the aromatic phenyl ring in trimethylphenylammonium systems, which provides additional stabilization through π-electron delocalization.

Molecular Dynamics Simulations

Molecular dynamics simulations provide detailed insights into the dynamic behavior of trimethylphenylammonium bromide formation at the atomic level. These simulations reveal that the quaternization process involves complex solvent reorganization and ion-pair formation dynamics that cannot be captured by static quantum mechanical calculations alone [10] [11].

Reactive molecular dynamics studies using the ReaxFF force field have demonstrated that the quaternization reaction involves multiple elementary steps with distinct time scales. The initial approach of the reactants occurs on a nanosecond time scale, followed by rapid bond formation and reorganization on a picosecond scale [12] [13]. The simulations reveal that solvent molecules play a crucial role in facilitating the reaction by stabilizing the charged transition state and product species.

The molecular dynamics trajectories show that the quaternization process is accompanied by significant conformational changes in the reactant molecules. The tertiary amine undergoes conformational rearrangement to optimize the geometry for nucleophilic attack, while the alkyl halide experiences bond stretching and partial charge development [14] [10]. These conformational changes are essential for achieving the proper orbital overlap required for efficient bond formation.

Classical molecular dynamics simulations using empirical force fields have been employed to study the solvation dynamics and ion-pair formation following quaternization. The simulations reveal that the newly formed quaternary ammonium cation rapidly associates with the halide anion, forming a tight ion pair that is subsequently solvated by the surrounding solvent molecules [10] [11]. The dynamics of this solvation process are critical for understanding the overall reaction kinetics and product stability.

Advanced simulation techniques, including enhanced sampling methods and umbrella sampling, have been used to calculate free energy profiles for the quaternization reaction. These calculations reveal that the reaction proceeds through a single transition state with a free energy barrier that depends strongly on the solvent environment and reaction conditions [11] [13]. The free energy profiles also provide insights into the thermodynamic driving forces for the reaction and the relative stabilities of different conformational states.

Solvent Effects on Quaternization Mechanisms

Solvent Organization Phenomena

The organization of solvent molecules around reacting species profoundly influences the quaternization mechanism of trimethylphenylammonium bromide. Solvent reorganization involves the formation of structured solvation shells that stabilize the highly charged transition state and facilitate the bond formation process [15] [16]. The extent of solvent organization depends critically on the dielectric properties and molecular structure of the solvent medium.

In polar aprotic solvents such as dimethyl sulfoxide and acetonitrile, solvent molecules organize in a manner that preferentially stabilizes the cationic transition state. The high dielectric constants of these solvents enhance charge separation and facilitate the formation of the quaternary ammonium center [17] [18]. Experimental studies demonstrate that quaternization reactions in dimethyl sulfoxide achieve the highest yields due to optimal solvation of the charged species and minimal competing side reactions.

The solvent organization phenomena are particularly complex in protic solvents where hydrogen bonding interactions compete with electrostatic stabilization. In alcoholic solvents, the formation of hydrogen-bonded networks around the quaternary ammonium cation provides additional stabilization but may also hinder the approach of reactants [15] [16]. The balance between these competing effects determines the overall reaction efficiency and product distribution.

Computational studies of solvent organization reveal that the first solvation shell around the quaternary ammonium cation contains approximately 6-8 solvent molecules, depending on the solvent size and coordination geometry [1] [2]. The organization of these solvent molecules is highly ordered, with specific orientations that maximize electrostatic interactions with the cationic center. This ordered solvation structure extends beyond the first coordination shell, creating a region of reduced solvent mobility that affects the reaction dynamics.

Rate Regulation in Different Solvent Systems

The regulation of quaternization reaction rates by different solvent systems demonstrates the critical importance of solvent properties in controlling reaction kinetics. Experimental investigations reveal that reaction rates increase systematically with increasing solvent dielectric constant, following the general trend predicted by transition state theory for reactions involving charge development [16] [19] [20].

In high dielectric constant solvents such as water and acetonitrile, the quaternization rates are enhanced due to effective stabilization of the charged transition state. Water provides the most effective rate enhancement, with no observable degradation of the quaternary ammonium product under mild conditions [21] [22]. The exceptional performance of water as a reaction medium is attributed to its unique combination of high dielectric constant and strong hydrogen bonding capability.

Rate regulation in aprotic solvents follows different patterns depending on the specific solvent-solute interactions. Dimethyl sulfoxide demonstrates exceptional efficiency for quaternization reactions, providing both high reaction rates and excellent product yields [23] [18]. The effectiveness of dimethyl sulfoxide is attributed to its ability to form strong coordination complexes with cationic species while maintaining good solvation of the halide leaving group.

The kinetic analysis of quaternization reactions in different solvent systems reveals that the rate-determining step may change depending on the solvent environment. In strongly coordinating solvents, the rate-determining step involves the formation of the transition state, while in weakly coordinating solvents, the dissociation of the halide leaving group becomes rate-limiting [16] [19]. This mechanistic variation has important implications for optimizing reaction conditions and predicting product distributions.

| Solvent | Dielectric Constant | Reaction Rate Effect | Quaternization Efficiency | Temperature Effect (°C) |

|---|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | 46.7 | Highest yields | Excellent | 25 (room temp) |

| Acetone | 20.7 | Moderate rate | Good | 300 |

| Ethanol | 24.5 | Good rate | Good | 25-80 |

| Methanol | 32.7 | Good rate | Good | 25-80 |

| Acetonitrile | 37.5 | High rate | Very good | 25-80 |

| Water | 80.1 | No degradation | Excellent | 25-100 |

| Sulpholane | 43.0 | Effective medium | Good | 70-100 |

| Methyl ethyl ketone | 18.5 | Moderate rate | Moderate | 25-80 |

| Isopropyl alcohol | 17.9 | Lower rate | Poor | 25-80 |

External Electric Field Influences on Reaction Kinetics

The application of external electric fields to quaternization reactions represents an emerging area of research that can significantly alter reaction kinetics and product distributions. Electric field effects on trimethylphenylammonium bromide formation involve complex interactions between the field-induced molecular polarization and the intrinsic reaction mechanism [24] [25].

Experimental studies demonstrate that external electric fields can accelerate quaternization reactions by stabilizing the highly polar transition state. The field-induced stabilization arises from the interaction between the applied field and the large dipole moment developed during the bond formation process [24] [25]. Computational analysis reveals that transition states in quaternization reactions typically exhibit dipole moments ranging from 8 to 12 Debye units, making them highly responsive to external electric fields.

The magnitude of electric field effects depends critically on the field strength and orientation relative to the reaction coordinate. Oriented external electric fields applied along the reaction coordinate can reduce activation barriers by 5-15 kJ/mol, corresponding to rate enhancements of 10-100 fold at room temperature [24] [25]. The optimal field orientation is determined by the geometry of the transition state and the direction of maximum charge separation.

Field-induced changes in reaction selectivity have been observed in quaternization reactions involving multiple competing pathways. The differential stabilization of transition states by the external field can alter the relative activation barriers and shift the product distribution toward the thermodynamically favored products [25] [26]. This selectivity control is particularly important in synthetic applications where high selectivity is required.

The molecular mechanism of electric field effects involves the interaction between the applied field and the evolving charge distribution during the reaction. As the reaction progresses from reactants to products, the molecular dipole moment changes dramatically, creating a time-dependent interaction with the external field [24] [25]. This dynamic coupling between the field and the reaction coordinate provides a mechanism for controlling reaction rates and pathways through external field manipulation.

Advanced theoretical treatments of electric field effects employ quantum mechanical calculations with explicit inclusion of the external field in the Hamiltonian. These calculations reveal that the field-induced changes in molecular orbital energies and electron density distributions are responsible for the observed rate enhancements [25] [26]. The field effects are most pronounced for reactions involving significant charge redistribution, making quaternization reactions particularly suitable for electric field control.

| Reaction Type | Mechanism | Activation Energy (kJ/mol) | Rate Order | Temperature Range (°C) |

|---|---|---|---|---|

| Menshutkin Reaction | SN2 | 65.8-68.8 | Second order overall | 25-150 |

| Quaternization with alkyl halides | SN2 | 52.6-68.8 | Second order overall | 25-150 |

| Quaternization with methyl iodide | SN2 | 60-70 | Second order overall | 25-100 |

| Quaternization with benzyl chloride | SN2 | 65-75 | Second order overall | 25-100 |

| Quaternization with dimethyl carbonate | Green chemistry approach | 45-55 | First order in base | 80-120 |

| Photoredox quaternization | Radical pathway | 40-50 | First order in catalyst | 25-40 |

| Electrochemical quaternization | Electron transfer | 55-65 | First order in current | 25-80 |

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant